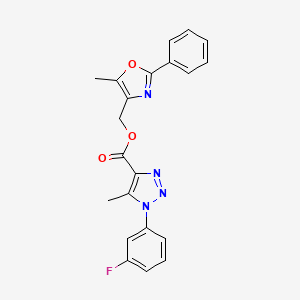
(5-メチル-2-フェニル-1,3-オキサゾール-4-イル)メチル 1-(3-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、この化合物を抗ウイルス剤として利用する可能性を検討しています。 Ramosらによる研究では、ファーマコフォアベースのバーチャルスクリーニングにより、ACE2受容体への結合親和性を有するいくつかの構造が特定されました。これには、MolPort-007-913-111とMolPort-002-693-933が含まれます 。これらの分子は良好なΔG値を示し、SARS-CoV-2に対するプロテアーゼ阻害剤としての可能性を示唆しています。
- この化合物は、創薬における役割について研究されてきました。分子モデリング研究では、ACE2受容体などの生物学的標的との相互作用を理解することに重点が置かれています。 N-[(5-メチル-2-フェニル-1,3-オキサゾール-4-イル)メチル]-N-(テトラヒドロフラン-2-イルメチル)プロパン-1-アミンフラグメントは、特定の残基と疎水性相互作用と水素結合を示しました 。
- 毒性学的予測では、選択された分子は、肝毒性、発がん性、変異原性、または皮膚刺激のリスクをもたらさないことが示されました 。この安全性プロファイルは、創薬にとって重要です。
抗ウイルス活性
創薬とバーチャルスクリーニング
毒性学的特性
要約すると、この化合物は、特にSARS-CoV-2に対する抗ウイルス剤として有望です。 そのユニークな構造と良好な安全性プロファイルにより、創薬およびさらなる科学的研究のための魅力的な候補となっています 。研究者はその多面的な用途の探求を続けており、その潜在的な影響は抗ウイルス療法を超えています。🌟
特性
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-6-9-16(22)11-17)21(27)28-12-18-14(2)29-20(23-18)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUTXAXTMONRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490645.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)

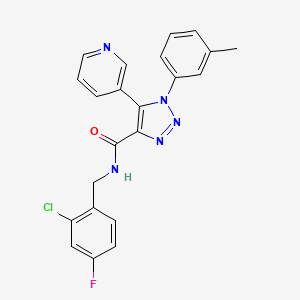
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)
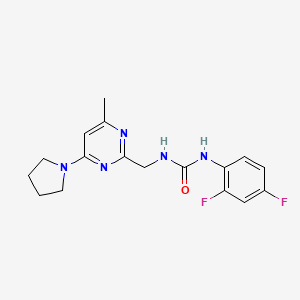
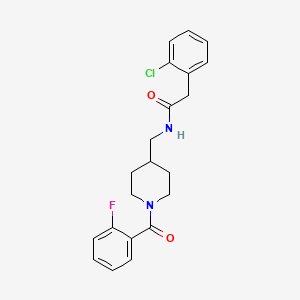
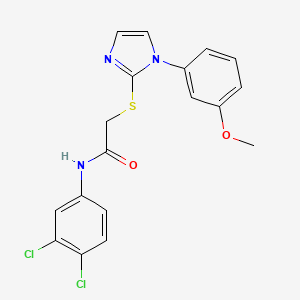
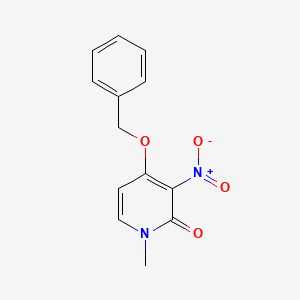


![2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2490667.png)
